molecular formula C12H18ClN3O2 B1430185 Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride CAS No. 1375474-75-1

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride

Cat. No.: B1430185
CAS No.: 1375474-75-1
M. Wt: 271.74 g/mol
InChI Key: DZZPSDWURGXRSD-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C12H17N3O2·HCl It is a derivative of piperidine and pyridine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride typically involves the reaction of 4-aminopiperidine with methyl 4-chloropyridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce secondary or tertiary amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Biological Activity

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride, with the chemical formula C12_{12}H18_{18}ClN3_3O2_2 and CAS number 1375474-75-1, is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridine carboxylate moiety, which are critical for its biological interactions. Its molecular weight is approximately 271.75 g/mol, and it is characterized by the presence of an aminopiperidine group that is often linked to various pharmacological effects.

Potential Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research has suggested that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, similar compounds have shown cytotoxic effects in various cancer models, indicating potential therapeutic applications in oncology .
  • Neuroprotective Effects : There is evidence that compounds with similar structures can modulate calcium signaling in neurons, which is crucial for preventing excitotoxicity and neurodegeneration. Such mechanisms are particularly relevant in conditions like epilepsy and neuroinflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been shown to affect calcium channels, influencing neuronal excitability and potentially offering protective effects against neurodegenerative processes .
  • Inhibition of Tumor Growth : The compound may inhibit specific pathways involved in tumor growth and metastasis, although detailed studies are needed to fully elucidate these mechanisms.
  • Interaction with Biological Targets : Ongoing studies are focused on identifying specific biological targets for this compound, which could lead to optimized therapeutic applications.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylateStructureEthyl group instead of methyl; different solubility properties.
Methyl 2-(3-pyridyl)propanoateStructureLacks piperidine; different biological activity.
Methyl 2-(4-methylpyridin-2-yl)carbamateStructureDifferent substitution pattern; potential for varied reactivity.

This table highlights the structural diversity among related compounds, which may influence their biological activities and therapeutic potential.

Case Studies

  • Neuroprotective Study : In a study involving adult rats subjected to neuronal damage via monosodium glutamate treatment, the administration of compounds similar to this compound showed significant reductions in epileptiform activity when co-administered with known calcium channel blockers . This suggests a potential role in managing epilepsy.
  • Anticancer Research : A recent investigation into piperidine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

Properties

IUPAC Name

methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-17-12(16)9-2-5-14-11(8-9)15-6-3-10(13)4-7-15;/h2,5,8,10H,3-4,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZPSDWURGXRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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